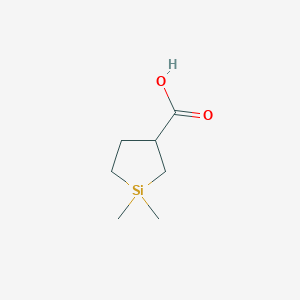

1,1-Dimethylsilolane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1-Dimethylsilolane-3-carboxylic acid is a chemical compound with the molecular formula C7H14O2Si and a molecular weight of 158.272. It is related to 3-{[(tert-butoxy)carbonyl]amino}-1,1-dimethylsilolane-3-carboxylic acid, which has a molecular weight of 273.4 .

Chemical Reactions Analysis

Carboxylic acids, such as this compound, can undergo a variety of chemical reactions, including esterification with alcohols, amide formation with amines, and reduction to alcohols . They can also react with bases to form salts .Aplicaciones Científicas De Investigación

Surface Modification and Bonding Techniques

Novel bonding techniques for poly(dimethylsiloxane) (PDMS)-based devices have been developed using chemical surface modifications, employing functionalization to present primary amine groups on PDMS surfaces and carboxylic acid groups on glass or gold substrates. This method facilitates irreversible bonding through peptide bond formation at room temperature, offering comparable bond strengths to conventional methods and expanding surface chemistry varieties for PDMS device bonding (Ouellet et al., 2010).

Supramolecular Structures

Research on siloxane-containing dicarboxylic acids has led to the development of novel supramolecular structures. For instance, a coordination compound formed from a novel dicarboxylic acid and copper hydroxide exhibited a self-assembled three-dimensional supramolecular structure, demonstrating potential for advanced material applications (Zaltariov et al., 2014).

Catalytic Reduction Processes

The selective reduction of carboxylic acids to aldehydes using a nickel-catalyzed process illustrates the utility of silane reductants in producing aldehydes from various substrates, including those relevant to pharmaceuticals. This scalable method offers a direct route to deuterated aldehydes, highlighting the broad applicability of carboxylic acid derivatives in chemical synthesis (Iosub et al., 2019).

Molecular Engineering

Research into carboxylic acid dimers provides insights into molecular engineering, particularly in the context of hydrogen bonding and hydrophobic interactions. The study of these dimers in aqueous solutions aids in understanding the fundamental forces driving self-association and assembly processes, which are crucial for designing molecular systems and materials (Chen et al., 2008).

Propiedades

IUPAC Name |

1,1-dimethylsilolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-10(2)4-3-6(5-10)7(8)9/h6H,3-5H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGIOYSEHUTRJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCC(C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate](/img/structure/B2828838.png)

![2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B2828840.png)

![5-ethyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2828841.png)

![3-chloro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine](/img/structure/B2828845.png)

![(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone](/img/structure/B2828848.png)

![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2828849.png)

![7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-(2-oxochromen-3-yl)chromen-2-one](/img/structure/B2828858.png)